

Preparing "Stains-all" Stock and Working Solutions: An Application Guide

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Compound of Interest

Compound Name: *Stains-all*

Cat. No.: *B7765193*

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Introduction

"**Stains-all**" is a versatile cationic carbocyanine dye renowned for its metachromatic properties, enabling it to stain various biomolecules with distinct colors. This characteristic makes it an invaluable tool in biochemical and molecular biology research for the differential visualization of nucleic acids, proteins, phosphoproteins, calcium-binding proteins, and glycosaminoglycans.[1][2] Its utility spans across various applications, from staining in polyacrylamide and agarose gels to in-solution assays.[1][3] Proper preparation of stock and working solutions is paramount to achieving optimal and reproducible staining results. This application note provides detailed protocols for the preparation of **Stains-all** solutions tailored for diverse research applications.

Principle of Stains-all Staining

Stains-all exhibits a phenomenon known as metachromasia, where the dye's color changes depending on the molecule it binds to.[1] This color shift is due to the aggregation of dye molecules on polyanionic substrates, which alters their light absorption spectrum.[4] For instance, DNA, with its high density of phosphate groups, typically stains blue, while RNA appears bluish-purple.[5][6] Proteins, in general, stain red.[5][6] Notably, highly acidic proteins, such as phosphoproteins and calcium-binding proteins, and sulfated glycosaminoglycans can induce a blue to purple color, a property that allows for their specific detection.[3][7]

I. Preparation of Stains-all Stock Solution

A concentrated stock solution is the first step in utilizing **Stains-all**. This stock is then diluted to prepare various working solutions depending on the specific application.

Materials:

- **Stains-all** powder (CAS 7423-31-6)
- Formamide
- Dimethyl sulfoxide (DMSO) (optional, for specific applications)[8]
- Conical tubes (e.g., 15 mL or 50 mL)
- Vortex mixer
- Aluminum foil

Protocol:

- Weighing: Accurately weigh 10 mg of **Stains-all** powder.
- Dissolving: In a conical tube, add the 10 mg of **Stains-all** powder to 10 mL of formamide to create a 0.1% (w/v) stock solution.[5][6]
- Mixing: Vortex the solution thoroughly until the dye is completely dissolved.
- Protection from Light: Wrap the tube containing the stock solution in aluminum foil to protect it from light, as **Stains-all** is light-sensitive.[1]
- Storage: Store the stock solution at -20°C.[5][6] Under these conditions, the stock solution is stable for at least one year.[6] For long-term storage in solvents like DMSO, -80°C is recommended.[8][9]

II. Preparation of Working Solutions and Staining Protocols

The composition of the **Stains-all** working solution varies depending on the target biomolecule and the experimental format (e.g., gel staining vs. in-solution assay). It is crucial to prepare the

working solution fresh before each use.

A. Staining Nucleic Acids and Proteins in Gels

This is the most common application of **Stains-all**, particularly for visualizing DNA and RNA fragments and for the general staining of proteins in polyacrylamide gels.

Table 1: Working Solution for Nucleic Acids and General Proteins in Gels

Component	Volume/Concentration (for ~20 mL)	Reference
0.1% Stock Solution	1 mL	[5] [6]
Formamide	1 mL	[5] [6]
Isopropanol	5 mL	[5] [6]
3.0 M Tris-HCl, pH 8.8	100 µL	[5] [6]
Water	12.9 mL	[5] [6]

Experimental Protocol:

- Gel Fixation (for proteins): For SDS-PAGE gels, fix the gel in 25% isopropanol for at least 1 hour to remove SDS, which can interfere with staining.[\[10\]](#)
- Staining: Immerse the gel in the freshly prepared working solution in a container protected from light (e.g., wrapped in aluminum foil). Stain for 18-24 hours with gentle agitation.[\[5\]](#)[\[6\]](#)
- Destaining: Destain the gel by soaking it in water, protected from light.[\[5\]](#)[\[6\]](#) Alternatively, brief exposure to light can be used for destaining, but this may lead to a dull yellow background.[\[5\]](#)[\[6\]](#)
- Visualization: Photograph the gel immediately after destaining. The expected colors are:
 - DNA: Blue[\[5\]](#)[\[6\]](#)
 - RNA: Bluish-purple[\[5\]](#)[\[6\]](#)

- Proteins: Red[5][6]

B. Staining Calcium-Binding Proteins

Stains-all is particularly useful for identifying calcium-binding proteins like calmodulin and troponin C, which stain a distinct blue or purple color, in contrast to the red color of most other proteins.[3]

Table 2: Working Solution for Calcium-Binding Proteins in Gels

Component	Concentration	Reference
Stains-all	0.0025%	[9]
Isopropyl alcohol	25%	[9]
Formamide	7.5%	[9]
Tris base, pH 8.8	30 mM	[9]

Experimental Protocol (In-Gel):

- Gel Fixation: Fix the gel overnight in 25% isopropanol and wash thoroughly with the same solution to remove SDS.[9]
- Staining: Stain the gel in the dark for at least 48 hours in the working solution.[9]
- Destaining and Visualization: Follow the general destaining and visualization protocol described above. Calcium-binding proteins will appear blue or purple.[3]

Experimental Protocol (In-Solution Assay):

This method allows for the detection of calcium-binding proteins in an aqueous solution.

- Prepare a standard solution: 10 mM Tris base, pH 8.8, 0.001% **Stains-all**, and 0.1% formamide.[9]
- Incubation: Add 0.5 to 12 µg of the protein sample to 1.0 mL of the standard solution and incubate at room temperature in the dark for 30 minutes.[9]

- Measurement: Measure the absorbance at 600 nm against a control solution without protein.
[9] An increase in absorbance indicates the presence of calcium-binding proteins.

C. Staining Phosphoproteins

An improved **Stains-all** protocol offers enhanced sensitivity for detecting phosphoproteins in SDS-PAGE gels.

Note: The specific formulation for the "Improved **Stains-All** (ISA)" method is proprietary to the cited research, but it is highlighted as being significantly more sensitive and rapid than the traditional protocol.[11] For general phosphoprotein staining, the protocol for acidic proteins can be followed, where phosphoproteins will typically stain blue.

D. Staining Glycosaminoglycans (GAGs)

Stains-all can be used to identify different types of GAGs in polyacrylamide gels based on the distinct colors they produce.[7]

Table 3: Working Solution for Glycosaminoglycans in Gels The working solution for GAGs is similar to that for nucleic acids and general proteins.

Component	Volume/Concentration (for ~20 mL)	Reference
0.1% Stock Solution	1 mL	[5][6]
Formamide	1 mL	[5][6]
Isopropanol	5 mL	[5][6]
3.0 M Tris-HCl, pH 8.8	100 µL	[5][6]
Water	12.9 mL	[5][6]

Experimental Protocol:

- Electrophoresis: Separate GAGs using polyacrylamide gel electrophoresis.

- Staining: Stain the gel with the **Stains-all** working solution as described for nucleic acids and proteins.
- Visualization: Different GAGs will produce distinct colors, allowing for their identification.[7]

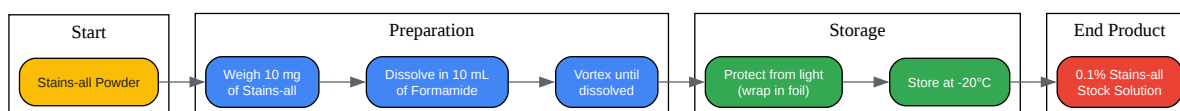
III. Visualization and Data Interpretation

The differential staining of biomolecules by **Stains-all** is summarized in the table below.

Table 4: Summary of **Stains-all** Staining Colors

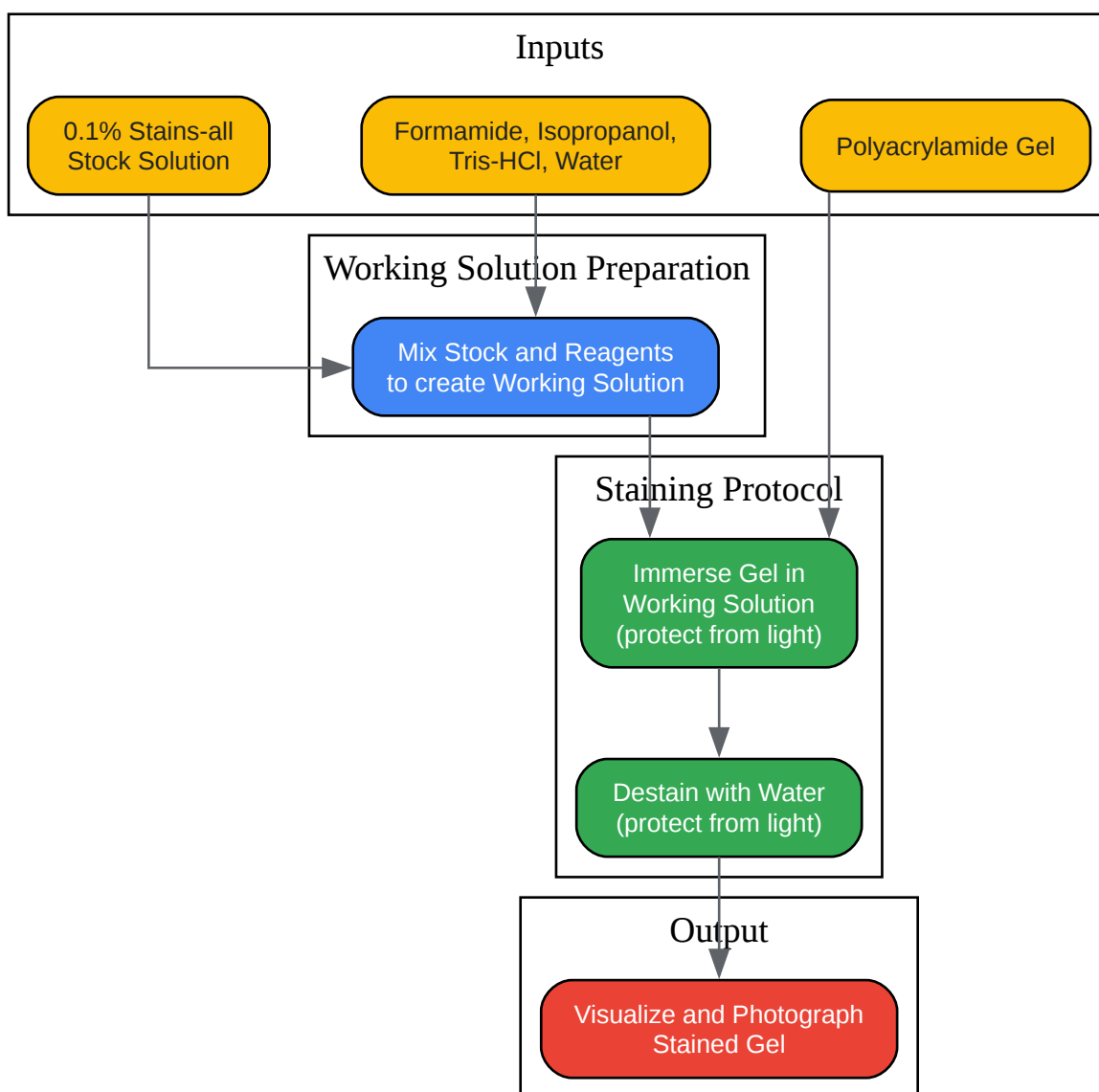
Biomolecule	Staining Color	Reference(s)
DNA	Blue	[5][6]
RNA	Bluish-purple	[5][6]
General Proteins	Red/Pink	[3][5][6]
Phosphoproteins	Blue	[11]
Calcium-Binding Proteins	Blue/Purple	[3]
Glycosaminoglycans	Various	[5][6][7]

IV. Workflow Diagrams



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Caption: Workflow for preparing 0.1% **Stains-all** stock solution.



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Caption: General workflow for preparing working solution and staining gels.

V. Troubleshooting and Important Considerations

- Light Sensitivity: **Stains-all** is highly sensitive to light, which can cause the dye to fade and result in a yellow background. All steps involving the dye should be performed in the dark or in light-protected containers.^{[1][10]}
- Fresh Working Solutions: Always prepare the working solution immediately before use for optimal performance.^[10]

- SDS Interference: Residual SDS from electrophoresis can interfere with staining. Ensure thorough washing or fixation of gels prior to staining.[10]
- Solution Stability: While the stock solution is stable for over a year at -20°C, the working solution is not.[6] Discard any unused working solution.
- Safety: Handle **Stains-all** powder and solutions with appropriate personal protective equipment, as the toxicological properties are not fully characterized.[2] Formamide is a known teratogen and should be handled in a fume hood.

Conclusion

The preparation of **Stains-all** stock and working solutions is a straightforward process that, when performed correctly, provides a powerful tool for the differential visualization of a wide range of biomolecules. By tailoring the working solution and staining protocol to the specific application, researchers can effectively identify and characterize nucleic acids, proteins, and their post-translationally modified forms. Adherence to the protocols outlined in this application note, particularly with respect to light protection and the use of fresh solutions, will ensure reliable and reproducible results.

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